O-Acetyl Scopolamine Hydrobromide
O-Acetyl Scopolamine Hydrobromide
Brand Name:
Vulcanchem
CAS No.:
5027-67-8
VCID:
VC0138881
InChI:
InChI=1S/C19H23NO5.BrH/c1-11(21)23-10-14(12-6-4-3-5-7-12)19(22)24-13-8-15-17-18(25-17)16(9-13)20(15)2;/h3-7,13-18H,8-10H2,1-2H3;1H/t13?,14-,15-,16+,17-,18+;/m1./s1
SMILES:
CC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3C.Br
Molecular Formula:
C19H24BrNO5
Molecular Weight:
426.307
O-Acetyl Scopolamine Hydrobromide
CAS No.: 5027-67-8
Cat. No.: VC0138881
Molecular Formula: C19H24BrNO5
Molecular Weight: 426.307
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5027-67-8 |
|---|---|
| Molecular Formula | C19H24BrNO5 |
| Molecular Weight | 426.307 |
| IUPAC Name | [(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-acetyloxy-2-phenylpropanoate;hydrobromide |
| Standard InChI | InChI=1S/C19H23NO5.BrH/c1-11(21)23-10-14(12-6-4-3-5-7-12)19(22)24-13-8-15-17-18(25-17)16(9-13)20(15)2;/h3-7,13-18H,8-10H2,1-2H3;1H/t13?,14-,15-,16+,17-,18+;/m1./s1 |
| Standard InChI Key | OBUFDYBDRQYWCZ-PUAWHVARSA-N |
| SMILES | CC(=O)OCC(C1=CC=CC=C1)C(=O)OC2CC3C4C(O4)C(C2)N3C.Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator